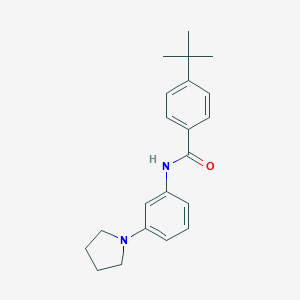
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a pyrrolidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of pyrrolidine with an appropriate aryl halide under basic conditions.
Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions, typically using tert-butyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity to these targets, while the benzamide moiety can contribute to the overall stability and specificity of the interaction. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide: Similar structure but with different substituents on the aromatic ring.
N-(3-pyrrolidinylphenyl)benzamide: Lacks the tert-butyl group, which may affect its biological activity.
4-tert-butyl-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may reduce its binding affinity to certain targets.
Uniqueness
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide is unique due to the combination of its tert-butyl and pyrrolidinyl groups, which may confer enhanced biological activity and specificity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChI Key |
NPYOBJBWJOGNBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















